molecular formula C17H19NO5S B2696057 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide CAS No. 433975-22-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2696057
CAS No.: 433975-22-5
M. Wt: 349.4
InChI Key: PJVNLYMGSBPZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a benzene sulfonamide core substituted with methoxy (4-position) and methyl (2,5-position) groups. Sulfonamides are historically significant as antimicrobial agents and enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase), though the specific biological activity of this compound remains unelucidated in the provided evidence.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-11-7-17(12(2)6-15(11)21-3)24(19,20)18-9-13-4-5-14-16(8-13)23-10-22-14/h4-8,18H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVNLYMGSBPZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is being explored for its potential anticancer properties.

    Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.

    Materials Science: Its unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structural analogs identified in the provided evidence, focusing on molecular architecture and hypothetical physicochemical properties.

Table 1: Structural Comparison of Benzodioxol-Containing Compounds

Compound Name Molecular Formula Key Functional Groups Molecular Weight Source
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide Not explicitly provided Benzodioxol-methyl, sulfonamide, methoxy, methyl - -
N-(3-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}phenyl)-2,5-dimethylbenzene-1-sulfonamide C24H21N3O5S Benzodioxol-methyl, oxadiazole, sulfonamide, dimethyl 463.51
1-(2H-1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one C12H15NO3 Benzodioxol, ketone, methylamino 221.25 (calc.)
3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal C11H12O3 Benzodioxol, propanal, methyl 192.21 (calc.)

Key Observations:

Sulfonamide vs. Oxadiazole Derivatives: The compound in shares the benzene sulfonamide core and benzodioxol-methyl group with the target compound but incorporates a 1,3,4-oxadiazole ring. This heterocycle may enhance metabolic stability or alter electronic properties compared to the target’s methoxy and methyl substituents . Oxadiazoles are known for their hydrogen-bonding capacity and role in bioisosterism, suggesting divergent pharmacological profiles relative to the target compound.

Such differences could influence bioavailability or target selectivity. 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal features a propanal chain, which may confer higher volatility or susceptibility to oxidation compared to sulfonamides.

Molecular Weight and Lipophilicity: The compound from has a higher molecular weight (463.51 g/mol) due to the oxadiazole-phenyl extension, which may reduce solubility in aqueous media.

Methodological Considerations for Structural Analysis

The determination and refinement of such compounds rely heavily on crystallographic software:

  • SHELXL and SHELXS : Widely used for small-molecule refinement and structure solution, critical for confirming substituent geometry and intermolecular interactions .
  • OLEX2 : Facilitates seamless workflow integration for structure solution, refinement, and visualization, enabling precise comparisons of bond lengths and angles across analogs .
  • WinGX/ORTEP : Provides tools for metric analysis and graphical representation of anisotropic displacement parameters, essential for validating structural uniqueness .

Biological Activity

The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a benzodioxole moiety which is known for its diverse biological activities. Its structure can be represented as follows:

C15H17NO4S\text{C}_{15}\text{H}_{17}\text{N}\text{O}_{4}\text{S}
PropertyValue
Molecular Weight301.37 g/mol
SolubilitySoluble in DMSO
LogP3.21

Research indicates that the compound exhibits several biological activities, including:

  • Antidiabetic Activity : The compound has shown potential in inhibiting α-amylase, an enzyme involved in carbohydrate digestion. In vitro studies reported IC50 values of 0.85 µM and 0.68 µM for related benzodioxol derivatives, suggesting significant antidiabetic properties .
  • Anticancer Properties : Preliminary studies have indicated that certain derivatives of this compound can inhibit cancer cell proliferation. For example, compounds with similar structures demonstrated cytotoxicity against various cancer cell lines with IC50 values ranging from 26 to 65 µM .

Case Studies

  • Antidiabetic Effects : In a study involving streptozotocin-induced diabetic mice, administration of the compound led to a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment, highlighting its potential as an antidiabetic agent .
  • Cytotoxicity Profile : A comprehensive evaluation of the compound's cytotoxic effects was conducted using MTS assays across different cell lines. The results indicated minimal toxicity to normal cells (IC50 > 150 µM), suggesting a favorable safety profile while maintaining efficacy against cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the benzodioxole and sulfonamide moieties can significantly impact the biological activity of the compound. For instance, introducing electron-donating groups at specific positions has been shown to enhance α-amylase inhibition while maintaining low cytotoxicity .

Q & A

Basic Research Questions

Q. What are the key structural features of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide, and how do they influence its biological activity?

  • Methodological Answer : The compound contains a benzo[d][1,3]dioxole moiety (implicated in binding to biological targets like enzymes or receptors) and a sulfonamide group (-SO2NH2), which is known to modulate pharmacokinetic properties such as solubility and bioavailability . The 4-methoxy and 2,5-dimethyl substituents on the benzene ring may enhance steric and electronic interactions with hydrophobic pockets in target proteins. Computational docking studies (e.g., using AutoDock Vina) and comparative structure-activity relationship (SAR) analyses with analogs are recommended to validate these hypotheses .

Q. What synthetic strategies are commonly employed to prepare this compound, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves coupling a benzodioxole-methylamine derivative with a sulfonyl chloride precursor under basic conditions (e.g., using triethylamine in dichloromethane). Key steps include protecting group strategies for the methoxy and methyl substituents to prevent side reactions . Yield optimization can be achieved via Design of Experiments (DoE) methodologies, such as factorial design, to evaluate variables like temperature, solvent polarity, and stoichiometry .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR for verifying substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes, and what experimental validation is required?

  • Methodological Answer : Quantum mechanical/molecular mechanical (QM/MM) simulations can map binding energies and metabolic pathways (e.g., oxidation sites). ICReDD’s reaction path search methods integrate computational predictions with experimental validation via LC-MS/MS metabolite profiling in hepatic microsomes . Contradictions between predicted and observed metabolites should be resolved through isotopic labeling studies .

Q. What experimental approaches resolve contradictions in reported bioactivity data across different cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific expression of target proteins or off-target effects. A multi-omics approach is recommended:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify target engagement.
  • Pharmacological Profiling : Use of isoform-selective inhibitors to isolate pathways .

Q. How can reaction mechanisms for sulfonamide bond formation be elucidated under varying catalytic conditions?

  • Methodological Answer : In-situ FTIR spectroscopy monitors intermediate species during coupling reactions. Kinetic isotope effect (KIE) studies (e.g., deuterated solvents) differentiate between concerted and stepwise mechanisms. Computational tools like Gaussian 16 can model transition states and validate experimental observations .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

  • Methodological Answer : Implement Quality by Design (QbD) principles:

  • Critical Process Parameters (CPPs) : Control of reaction temperature, mixing efficiency, and drying conditions.
  • Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy or inline HPLC .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer : Differences may stem from metabolic activation or pharmacokinetic variability. Conduct:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : To predict tissue distribution and clearance.
  • Ex Vivo Histoculture Drug Response Assays (HDRAs) : To bridge in vitro and in vivo results using human-derived tissue .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.